molecular formula C27H36O7 B1251147 Planaic acid

Planaic acid

Cat. No. B1251147
M. Wt: 472.6 g/mol
InChI Key: FNJKTDQIJKLZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Planaic acid is a carbonyl compound.

Scientific Research Applications

Magnetofection in Nucleic Acid Delivery

Planaic acid has been explored in the field of magnetofection, a technique that involves the use of magnetic fields to enhance the delivery of nucleic acids into cells. This approach is pivotal for both research and therapeutic applications, aiming to manipulate gene expression or repair defective genes. The decade-long research in magnetofection has yielded significant progress, particularly in the development of magnetic formulations of vectors for nucleic acid delivery, understanding the underlying mechanisms, and applying the technique in cell cultures and animal models. These advancements signify the potential of this compound in refining the delivery systems of nucleic acids, thereby opening new avenues for gene therapy and research (Plank, Zelphati, & Mykhaylyk, 2011).

Imaging of System A Amino Acid Transport

This compound derivatives have been utilized in the development of new tracers for positron emission tomography (PET) imaging, specifically [11C]MeAIB for imaging system A amino acid transport. This tracer is metabolically stable and provides specific uptake for amino acid transport. Human radiation dosimetry studies indicate that [11C]MeAIB is a promising tracer for in vivo studies of system A activity, providing valuable insights into amino acid transport mechanisms, with potential implications in understanding and diagnosing various medical conditions (Tolvanen et al., 2006).

Planar Chromatography in Herbal Analysis

This compound and its derivatives have found significant applications in the field of planar chromatography, particularly high-performance thin-layer chromatography (HPTLC) for the analysis of herbal drug formulations. HPTLC is a prevalent method for fingerprint characterization of herbal drug mixtures. This technique, combined with specific staining reagents, results in a unique colored band pattern, facilitating the identification and authentication of different drugs or drug mixtures. The versatility and effectiveness of planar chromatography in herbal analysis underline the importance of this compound derivatives in quality assessment and pharmacognostic studies (Spangenberg, 2020).

properties

Molecular Formula

C27H36O7

Molecular Weight

472.6 g/mol

IUPAC Name

4-(2,4-dimethoxy-6-pentylbenzoyl)oxy-2-methoxy-6-pentylbenzoic acid

InChI

InChI=1S/C27H36O7/c1-6-8-10-12-18-15-21(17-22(32-4)24(18)26(28)29)34-27(30)25-19(13-11-9-7-2)14-20(31-3)16-23(25)33-5/h14-17H,6-13H2,1-5H3,(H,28,29)

InChI Key

FNJKTDQIJKLZGZ-UHFFFAOYSA-N

SMILES

CCCCCC1=C(C(=CC(=C1)OC)OC)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CCCCC

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)OC)OC)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Planaic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Planaic acid
Reactant of Route 3
Planaic acid
Reactant of Route 4
Planaic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Planaic acid
Reactant of Route 6
Planaic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.